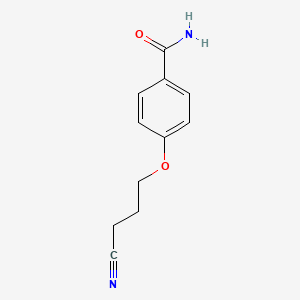

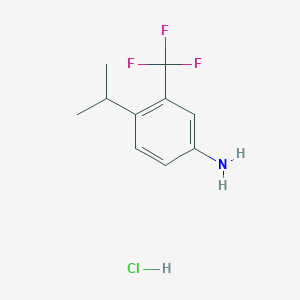

Benzamide, 4-(3-cyanopropoxy)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamides can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of Benzamide, 4-(3-cyanopropoxy)- is represented by the Inchi Code:1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9 (4-6-10)11 (13)14/h3-6H,1-2,8H2, (H2,13,14) . Chemical Reactions Analysis

The reaction for the synthesis of benzamides was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Physical And Chemical Properties Analysis

Benzamide, 4-(3-cyanopropoxy)- has a molecular weight of 204.23 .科学的研究の応用

Synthesis and Characterization in Medicinal Chemistry

Benzamides like 4-(3-cyanopropoxy)-benzamide are extensively used in medicinal chemistry, primarily as intermediates for synthesizing various compounds. They have a key role in biological actions for treating disorders such as antimicrobial, anti-malarial, anti-cancer, and anti-psychotic conditions. The process of synthesizing various substituted ortho-amino benzamide derivatives involves using isatoic anhydride treated with different substituted anilines under acidic conditions. These derivatives have shown significant anti-microbial activity against various organisms like Pseudomonas aeruginosa and Bacillus subtilis. This indicates that benzamides can be effective intermediates for synthesizing different medicinal compounds (Sk. Ammaji et al., 2019).

Applications in Poly(ADP-ribose) Synthetase Inhibition

Research on poly(ADP-ribose) synthetase, an enzyme involved in DNA repair, has identified various benzamides substituted in the 3-position as potent inhibitors. Some benzamides, such as 3-aminobenzamide and 3-methoxybenzamide, have been found to be competitive inhibitors of this enzyme, indicating their potential utility in influencing DNA repair mechanisms (M. R. Purnell & W. Whish, 1980).

Role in Drug Development and Forced Degradation Studies

Benzamide derivatives are also significant in drug development processes, especially in forced degradation studies. These studies help identify degradation products and determine the intrinsic stability of molecules. This is crucial in understanding how drugs degrade over time and under different conditions, ensuring their safety and efficacy (G. C. D. Santos et al., 2013).

Photocatalytic Activity in Environmental Applications

Benzamides have been studied for their photocatalytic activities, particularly in water decontamination technology. They demonstrate the capacity to induce oxidation processes under visible light, which is vital for environmental applications such as water purification and pollution control (Y. Bessekhouad, D. Robert, & J. Weber, 2005).

Safety and Hazards

特性

IUPAC Name |

4-(3-cyanopropoxy)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c12-7-1-2-8-15-10-5-3-9(4-6-10)11(13)14/h3-6H,1-2,8H2,(H2,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSDRFMIQSCLQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)N)OCCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

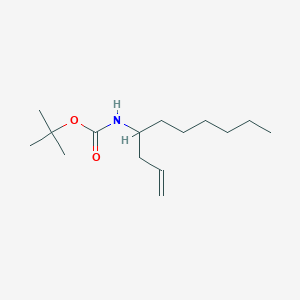

![(2R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B2424252.png)

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-6-methoxychroman-4-one](/img/structure/B2424255.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-4-(phenylsulfonyl)butanamide](/img/structure/B2424257.png)

![(3aS,6aS)-rel-3a,4,6,6a-tetrahydro-furo[3,4-d]isoxazole-3-carbaldehyde](/img/structure/B2424264.png)

![(Z)-methyl 3-allyl-2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2424265.png)

![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2424266.png)

![N-(4-acetylphenyl)-2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}acetamide](/img/structure/B2424270.png)